1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
Description
Properties
IUPAC Name |
4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAYBMKBYCGXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(=CCC2C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864233 | |
| Record name | 1,5-Cadinadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-75-0, 17627-24-6 | |
| Record name | 1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Cadinadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-alpha-Muurolene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Natural Occurrence and Extraction Methods
Botanical Sources
α-Amorphene occurs naturally in essential oils of several plant species. Callistemon citrinus (bottlebrush) and Humulus lupulus (common hop) are documented sources, where the compound contributes to aromatic profiles. In C. citrinus, α-amorphene is a minor constituent (typically <2% of essential oil), while in H. lupulus, its concentration varies with cultivar and extraction methods.
Hydrodistillation and Steam Distillation
Isolation from plant material typically employs hydrodistillation or steam distillation. For example, a study on Zanthoxylum schreberi essential oil utilized hydrodistillation of leaves and fruits, followed by gas chromatography–mass spectrometry (GC-MS) analysis to identify α-amorphene. Yields are generally low (0.1–0.5% w/w), necessitating synthetic routes for bulk production.
Classical Synthetic Approaches
Cyclization of Terpenoid Precursors
Early syntheses leveraged terpenoid cyclization. For instance, acid-catalyzed cyclization of germacrene derivatives under mild conditions (e.g., $$ \text{H}3\text{PO}4 $$, 25°C) yielded racemic α-amorphene with ~40% efficiency. However, stereocontrol remained a challenge, leading to mixtures of diastereomers.
Stereospecific Total Synthesis
The landmark 1973 synthesis by Gregson and Mirrington established a six-step stereospecific route to racemic α-amorphene.
Stepwise Reaction Sequence
- Starting Material : 1-Methylbicyclooct-2-en-6-one (3)
- Grignard Addition : Treatment with isopropylmagnesium bromide formed a tertiary alcohol.
- Acid-Catalyzed Dehydration : Generated a bicyclic olefin intermediate.
- Hydrogenation : Catalytic hydrogenation ($$ \text{Pd/C}, \text{H}_2 $$) saturated exocyclic double bonds.
- Oxidation : Jones oxidation introduced a ketone group.
- Wolff-Kishner Reduction : Converted the ketone to a methylene group, yielding α-amorphene.
Table 1: Key Synthetic Steps and Yields
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Grignard Addition | $$ \text{iPrMgBr}, \text{THF} $$, 0°C | 85 |
| 2 | Dehydration | $$ \text{H}2\text{SO}4 $$, reflux | 78 |
| 3 | Hydrogenation | $$ \text{Pd/C}, \text{H}_2 $$, 25°C | 92 |
| 4 | Wolff-Kishner Reduction | $$ \text{NH}2\text{NH}2 $$, $$ \text{NaOH} $$, ethylene glycol | 65 |
This route achieved an overall yield of 32% and established the relative configuration as $$ 1R,4aS,8aR $$.
Modern Methodologies
Analytical Characterization
Gas Chromatography (GC)
GC retention indices (RI) on non-polar columns (e.g., HP-5MS) range from 1433 to 1516, aiding identification.
Table 2: GC Retention Indices for α-Amorphene
| Column Type | Active Phase | Temperature Program | RI |
|---|---|---|---|
| HP-5MS | 5% Phenyl | 40°C → 250°C @ 3°C/min | 1494 |
| DB-5 | 5% Phenyl | 40°C → 210°C @ 2°C/min | 1475 |
| HP-1 | 100% Dimethylpolysiloxane | 40°C → 240°C @ 6°C/min | 1433 |
Industrial-Scale Considerations
Cost-Benefit Analysis
While natural extraction suits small-scale fragrance applications, the Gregson-Mirrington synthesis remains cost-effective for pharmaceutical intermediates (~$12/g at 100 kg scale). Biocatalytic methods may disrupt this if titers exceed 1 g/L.
Environmental Impact
Traditional routes generate 8 kg waste/kg product, primarily from Grignard reactions. Flow chemistry adaptations reduced this to 2.5 kg/kg by recycling THF and optimizing catalyst recovery.
Chemical Reactions Analysis
1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.
Scientific Research Applications
Fragrance Industry
1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene is primarily recognized for its use in the fragrance industry. It serves as a key ingredient in various perfumes and scented products due to its pleasant aroma reminiscent of natural wood and floral notes. The compound's stability and volatility make it an ideal candidate for both fine fragrances and household products.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of more complex molecules. Researchers have explored its potential as a building block for synthesizing other organic compounds with desired properties.
Potential Pharmaceutical Applications
Emerging studies suggest that this compound may exhibit biological activity that could be harnessed for pharmaceutical purposes. Although specific therapeutic applications are still under investigation, preliminary research indicates potential anti-inflammatory and antimicrobial properties.
Research on Natural Products
The compound has been identified in various plant species such as Callistemon citrinus and Humulus lupulus, where it may play a role in the plant's defense mechanisms or contribute to their aromatic profiles. This aspect opens avenues for research into natural product chemistry and the exploration of plant-derived compounds for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound Name | Molecular Formula | Key Substituents | Structural Features |
|---|---|---|---|
| Target compound | C₁₅H₂₄ | 1-Isopropyl, 4,7-dimethyl | Bicyclic hexahydronaphthalene |
| 1,2,3,4,4a,5,6,8a-Octahydro... | C₁₅H₂₄ | 4-Methylene, 7-methyl | Fully saturated bicyclic system |
| (1S,8aR)-Isomer | C₁₅H₂₄ | 1-Isopropyl, 4,7-dimethyl | Stereospecific (1S,8aR) configuration |
| 1,6-Dimethyl-4-isopropyltetralin | C₁₅H₂₂ | 1,6-Dimethyl, 4-isopropyl | Tetralin backbone |
Table 2: Occurrence and Concentration in Plant Species
Research Findings and Functional Insights
- Biosynthetic Pathways: The target compound is a sesquiterpene derived from farnesyl diphosphate (FPP), with cyclization and methylation steps distinguishing it from analogues like 1,3,8-p-menthatriene (a monoterpene) .
- Co-occurrence with δ-cadinene isomers in Lauraceae indicates chemotaxonomic significance .
- Stereochemical Impact : The (1S,8aR)-isomer exhibits distinct chromatographic retention indices compared to the target compound, highlighting the role of stereochemistry in analytical identification .
Biological Activity
1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene (commonly referred to as α-amorphene) is a bicyclic compound belonging to the naphthalene family. Its molecular formula is , and it has garnered interest due to its potential biological activities and applications in various fields including pharmacology and perfumery.
- Molecular Weight : 204.35 g/mol
- CAS Number : 483-75-0
- IUPAC Name : 1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
- Synonyms : α-Amorphene; 1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-isopropylnaphthalene
Biological Activity Overview
Research into the biological activity of α-amorphene has revealed several noteworthy properties:
Antimicrobial Activity
Studies have demonstrated that α-amorphene exhibits antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibitory effects were observed at concentrations as low as 100 µg/mL.
- Escherichia coli : Showed significant susceptibility with a minimum inhibitory concentration (MIC) of 200 µg/mL.
Anti-inflammatory Effects
α-Amorphene has been investigated for its anti-inflammatory potential:
- In Vivo Studies : Animal models treated with α-amorphene showed a reduction in inflammation markers such as TNF-alpha and IL-6 when subjected to induced inflammation.
Antioxidant Activity
The compound also exhibits antioxidant properties:
- DPPH Assay : In vitro tests indicated that α-amorphene effectively scavenges free radicals with an IC50 value of approximately 50 µg/mL.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study | Found significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Inflammation Model Study | Demonstrated reduced levels of pro-inflammatory cytokines in treated groups compared to controls. |
| Antioxidant Activity Assessment | Showed effective radical scavenging ability in DPPH assays indicating potential for use in oxidative stress-related conditions. |
The biological activities of α-amorphene can be attributed to its chemical structure which allows for interaction with biological membranes and cellular components:
- Membrane Disruption : The hydrophobic nature of the compound facilitates its incorporation into lipid bilayers, leading to disruption of microbial membranes.
- Cytokine Modulation : The compound may inhibit the signaling pathways involved in inflammation through direct interaction with key inflammatory mediators.
Q & A
Q. What analytical methods are recommended for identifying and characterizing 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., HP-5, ZB-5) with helium or nitrogen as carrier gas. Temperature programs often start at 40–60°C, ramping at 3–10°C/min to 260–280°C . Retention indices (RI) vary by column type (e.g., HP-5 MS: RI 1474–1523) .
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using - and -NMR, particularly for distinguishing isomers like α-amorphene and δ-cadinene .
- X-ray Crystallography: For unambiguous structural confirmation, refine data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
Q. How can researchers address challenges in synthesizing this compound?
Answer:
- Catalytic Dehydrogenation: α/β-Himachalene derivatives can be dehydrogenated using 5% Pd/C to yield the target compound with 70–85% purity. Monitor side products (e.g., arylhimachalene) via GC-MS .
- Nitration Reactions: Controlled nitration with HNO/HSO introduces functional groups (e.g., 3-nitro derivatives), validated by crystallographic analysis of intermolecular C–H···O interactions .
Advanced Research Questions
Q. What methodologies resolve stereochemical ambiguities in this compound’s isomers?
Answer:
- Chiral GC Columns: Use cyclodextrin-based columns (e.g., CP Sil 8 CB) to separate enantiomers. Retention behavior correlates with steric hindrance and dipole moments .
- X-ray Refinement: Apply SHELXL’s TWIN/BASF commands for high-resolution data to resolve overlapping electron density in racemic crystals .
- Computational Modeling: Compare experimental RIs with density functional theory (DFT)-predicted vaporization enthalpies to validate stereoisomer assignments .
Q. How should researchers analyze conflicting GC-MS data across studies?
Answer:
- Column-Specific Calibration: Normalize retention indices (RIs) using Van Den Dool/Kratz equations for polar columns or n-alkane standards for non-polar phases .
- Parameter Optimization: Adjust temperature ramp rates (e.g., 2–4°C/min for high-boiling isomers) and carrier gas flow rates to resolve co-eluting peaks .
- Cross-Study Validation: Compare fragmentation patterns (e.g., m/z 204.188 [M]) and isotopic ratios to confirm identity despite column variability .
Q. What computational approaches predict this compound’s reactivity and biological interactions?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on hydrophobic binding pockets for terpene derivatives .
- Reactivity Simulations: Apply Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) for nitration or oxidation pathways .
Q. How can crystallographic data contradictions be resolved during refinement?
Answer:
- Anisotropic Refinement: In SHELXL, assign anisotropic displacement parameters (ADPs) to heavy atoms and constrain H-atom positions using HFIX commands .
- Twinning Analysis: For overlapping lattices, use the TWIN/BASF matrix to deconvolute intensity data, particularly for high-symmetry space groups .
- Validation Tools: Employ PLATON’s ADDSYM to detect missed symmetry and R1 convergence thresholds (<5% for high-quality datasets) .
Methodological Tables
Q. Table 1: GC-MS Parameters for Isomer Differentiation
Q. Table 2: Key Crystallographic Refinement Statistics (SHELXL)
| Parameter | Value (Example Dataset) | Optimization Strategy |
|---|---|---|
| R1 (I > 2σ(I)) | 0.042 | Anisotropic ADPs for C, O atoms |
| wR2 (all data) | 0.112 | Twin scale factor (BASF) = 0.32 |
| Flack Parameter | 0.02(3) | TWIN/BASF matrix refinement |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
